molecular formula C17H23N5O2 B2672973 3-Cyclopropyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320889-64-1

3-Cyclopropyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2672973
CAS No.: 2320889-64-1
M. Wt: 329.404
InChI Key: BUQPSPRJEVJJRB-UHFFFAOYSA-N
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Description

This pyridazine derivative features a cyclopropyl group at position 3 and a methoxy-piperidinylmethyl substituent at position 6. The piperidine ring is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The oxadiazole group is a bioisostere known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

5-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-18-17(24-21-12)10-22-8-6-13(7-9-22)11-23-16-5-4-15(19-20-16)14-2-3-14/h4-5,13-14H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPSPRJEVJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperidine Moiety: The piperidine ring can be synthesized separately and then attached to the pyridazine core through nucleophilic substitution or other coupling reactions.

    Methoxy Bridge Formation: The methoxy bridge can be formed by reacting the piperidine derivative with a suitable methoxy-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyridazine ring or the oxadiazole moiety, potentially yielding partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyridazine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced pyridazine or oxadiazole derivatives.

    Substitution: Alkylated, acylated, or sulfonylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyclopropyl group and the oxadiazole moiety could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Target Compound BF17869 () N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide () 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
Molecular Formula C₁₇H₂₃N₅O₂ (inferred) C₂₁H₂₅N₃O₄S C₁₈H₁₉N₇O₂ C₁₈H₁₉Cl₂N₅O
Molecular Weight ~329.4 g/mol 415.5 g/mol 365.40 g/mol 392.3 g/mol
Core Structure Pyridazine with cyclopropyl and oxadiazole-piperidinylmethoxy groups Pyridazine with cyclopropyl and benzofuran-sulfonyl-piperidinylmethoxy groups Pyrazine-carboxamide with pyridinyl-oxadiazole-piperidine Pyridazine with dichlorophenyl-piperazine
Key Substituents 3-Methyl-1,2,4-oxadiazole, cyclopropyl Benzofuran-sulfonyl Pyridinyl-oxadiazole 4-Chlorophenoxy, chlorine atoms
Lipophilicity (LogP) Moderate (estimated 2.1–2.5) High (benzofuran-sulfonyl increases hydrophobicity) Moderate (3.0–3.5) High (chlorine atoms enhance lipophilicity)

Stability and Reactivity

  • Target Compound : The oxadiazole ring is stable under standard conditions but may degrade under strongly acidic/basic environments. The cyclopropyl group enhances conformational rigidity.
  • BF17869 : Sulfonyl groups are hydrolytically stable but may react with nucleophiles in biological systems .
  • Compound : Stable at recommended storage conditions (95% purity) but poses flammability risks .

Key Research Findings

Oxadiazole vs. Sulfonyl Groups : The target compound’s oxadiazole substituent offers a balance of metabolic stability and reduced toxicity compared to sulfonyl groups in BF17869 .

Cyclopropyl Advantage : Cyclopropyl substitution improves pharmacokinetic profiles (e.g., half-life) over chlorophenyl groups, which are associated with ecological toxicity .

Safety Profile : While the target compound lacks direct toxicity data, structural analogs with oxadiazoles () suggest moderate hazards requiring stringent exposure controls .

Biological Activity

3-Cyclopropyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a compound that has garnered attention for its potential biological activities. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy, as this structural feature is associated with a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H19N5O2\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_2

This molecular structure includes a cyclopropyl group and a piperidine derivative linked to an oxadiazole ring, which is known for enhancing biological activity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been reported to demonstrate antibacterial and antifungal activities against various pathogens. In a study by Dhumal et al. (2016), oxadiazole derivatives were found to inhibit the growth of Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity AgainstReference
1-(3-methyl-1,2,4-oxadiazol)Mycobacterium bovis BCGDhumal et al., 2016
2-(3-methylpyridin)Staphylococcus aureusDesai et al., 2018
N-dodecyl derivativeMycobacterium tuberculosisVosatka et al., 2018

Anticancer Activity

The oxadiazole moiety has also been linked to anticancer effects. Studies have indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with a pyridine nucleus have been shown to possess cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Effects
In a recent study published in Drug Target Insights (2023), several oxadiazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity against breast and lung cancer cells .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Mechanistic Insights

Molecular docking studies suggest that the binding affinity of these compounds to target proteins correlates with their biological activity. For instance, oxadiazole derivatives have shown strong binding to bacterial enzymes involved in cell wall synthesis, which may explain their antimicrobial efficacy .

Q & A

Q. Table 1: Comparison of Oxidants in Heterocycle Synthesis

OxidantSolventYield (%)Environmental ImpactReference
NaOClEthanol73Low
Cr(VI) saltsDCM65High
DDQAcCN68Moderate

What advanced characterization techniques are recommended to confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and piperidine/oxadiazole conformations. SHELX is robust for small-molecule refinement and high-resolution data .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm methoxy and cyclopropyl linkages. 19F^{19}\text{F} NMR (if applicable) can detect fluorinated impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization ensures accurate molecular weight validation, especially for the oxadiazole fragment (e.g., m/z 121.027 for C3_3H5_5N2_2O) .

How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Level: Advanced
Methodological Answer:

  • Core Modifications : Systematically alter substituents (e.g., cyclopropyl → other strained rings, or oxadiazole → 1,3,4-thiadiazole) to assess impact on target binding. Pyridazine derivatives with piperazine/piperidine moieties show anti-bacterial and anti-viral activity, suggesting SAR studies targeting these regions .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding via oxadiazole nitrogen).
  • Bioassays : Test analogs in in vitro models (e.g., enzyme inhibition for kinase targets) and compare IC50_{50} values. For example, 3-chloro-6-piperazinylpyridazine derivatives exhibit anti-platelet activity, guiding assay selection .

How should researchers resolve discrepancies in biological activity data across different assay conditions?

Level: Advanced
Methodological Answer:

  • Controlled Variables : Standardize assay parameters (e.g., pH, temperature, and cell line passage number). For instance, pyridazine derivatives’ anti-inflammatory activity varies with cell membrane permeability .
  • Orthogonal Assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays).
  • Data Normalization : Use reference compounds (e.g., known kinase inhibitors) to calibrate inter-assay variability. Evidence from pyridazine-based anti-viral studies highlights the importance of positive controls .

What strategies are effective for modifying the compound’s structure to enhance metabolic stability without compromising activity?

Level: Advanced
Methodological Answer:

  • Piperidine Substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) on the piperidine ring to reduce CYP450-mediated oxidation. Piperidine-methyl-oxadiazole motifs are prone to metabolic cleavage .
  • Oxadiazole Bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole to improve stability while maintaining hydrogen-bonding capacity.
  • Prodrug Approaches : Esterify the pyridazine methoxy group to enhance bioavailability, as seen in prodrugs of related heterocycles .

How can computational methods guide the design of novel analogs with improved target selectivity?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with kinase domains) to identify steric clashes or unfavorable interactions.
  • QSAR Models : Train models using datasets of pyridazine derivatives’ IC50_{50} values to predict activity of new analogs .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP for cyclopropyl-containing compounds) to prioritize syntheses .

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